1-(4-Ethylphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Preparation Methods
The synthesis of 1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step reactions that include the formation of the thiazole and chromeno-pyrrole moieties. One common synthetic route involves the condensation of 4-ethylphenylamine with 2-bromo-3,4-dimethylbenzaldehyde to form an intermediate, which is then cyclized with thioamide to yield the thiazole ring. The final step involves the cyclization of the thiazole intermediate with a suitable dione to form the chromeno-pyrrole structure .
Chemical Reactions Analysis
1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include functionalized derivatives of the original compound .
Scientific Research Applications
1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antiviral, or anticancer agent.
Materials Science: Its aromatic and heterocyclic nature allows it to be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiazole and chromeno-pyrrole moieties may interact with enzymes and receptors, leading to the modulation of biochemical pathways. These interactions can result in antimicrobial, antiviral, or anticancer effects, depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other thiazole and chromeno-pyrrole derivatives. These compounds share similar structural features but may differ in their specific functional groups and overall reactivity. For example:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir feature the thiazole ring and exhibit antimicrobial and antiviral activities.
Chromeno-Pyrrole Derivatives: These compounds are used in various applications, including as intermediates in organic synthesis and as potential therapeutic agents.
The uniqueness of 1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H20N2O3S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H20N2O3S/c1-4-15-5-7-16(8-6-15)20-19-21(27)17-11-13(2)14(3)12-18(17)29-22(19)23(28)26(20)24-25-9-10-30-24/h5-12,20H,4H2,1-3H3 |
InChI Key |
ZPEIMHOKQRSTPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C(=C5)C)C |
Origin of Product |
United States |
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